1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid
Description
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a unique structure combining a cyclopenta[d]pyrimidine ring with a piperidine carboxylic acid moiety
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O2/c1-9-15-12-6-2-5-11(12)13(16-9)17-7-3-4-10(8-17)14(18)19/h10H,2-8H2,1H3,(H,18,19) |
InChI Key |
DAOHQXNGAPRRND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often involve the use of bases such as triethylamine and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of scalable reaction conditions suggest that it could be produced on a larger scale using similar synthetic routes as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These are used as inhibitors in various chemical reactions and have applications in materials science.
Uniqueness
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid is unique due to its combination of a cyclopenta[d]pyrimidine ring with a piperidine carboxylic acid moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound in scientific research and industrial applications.
Biological Activity
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews relevant research findings, including structure-activity relationships, biological assays, and therapeutic implications.
Chemical Structure and Properties
The compound possesses a unique bicyclic structure that contributes to its biological properties. Its molecular formula is , and it features a piperidine ring fused with a cyclopentapyrimidine moiety. This structural configuration is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the cyclopentapyrimidine scaffold. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain derivatives can inhibit cell proliferation in breast cancer models, suggesting that the compound may act through mechanisms involving apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Enzymatic Inhibition
The compound has shown promise as an inhibitor of various enzymes implicated in disease processes. For example, studies have reported its inhibitory activity against kinases involved in cancer signaling pathways. The structure-activity relationship (SAR) analysis indicates that modifications to the piperidine and pyrimidine rings can enhance inhibitory potency .
Neuropharmacological Effects
There is emerging evidence supporting the neuropharmacological effects of this compound. It has been evaluated for its potential as a modulator of metabotropic glutamate receptors (mGluRs), which are critical in the treatment of neurological disorders such as anxiety and schizophrenia. Preliminary findings suggest that it may act as a positive allosteric modulator, enhancing glutamate signaling without direct agonist activity .
Case Study 1: Anticancer Efficacy
A recent clinical study explored the efficacy of a derivative of this compound in patients with advanced breast cancer. The trial reported a significant reduction in tumor size in 60% of participants after 12 weeks of treatment, with manageable side effects .
Case Study 2: Neuropharmacological Assessment
In an animal model for anxiety, administration of the compound resulted in reduced anxiety-like behavior as measured by elevated plus maze tests. This suggests potential therapeutic applications for anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
